molecular formula C7H7BrOZn B6360173 3-Methoxyphenylzinc bromide, 0.50 M in THF CAS No. 181705-90-8

3-Methoxyphenylzinc bromide, 0.50 M in THF

Cat. No. B6360173
CAS RN: 181705-90-8
M. Wt: 252.4 g/mol
InChI Key: DOZGMKLYUOBVBV-UHFFFAOYSA-M
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Description

3-Methoxyphenylzinc bromide, or 3-MPB, is a reagent used in organic synthesis. It is a white crystalline solid with a molecular weight of 241.02 g/mol, and is soluble in tetrahydrofuran (THF). 3-MPB is used in a variety of laboratory experiments and is known for its high reactivity and selectivity.

Scientific Research Applications

3-MPB is widely used in organic synthesis for a variety of purposes. It is used as a catalyst in the synthesis of heterocycles and as a reagent in the synthesis of aryl halides. It is also used in the synthesis of aryl bromides and aryl amines. Additionally, 3-MPB is used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

3-MPB functions as a Lewis acid in organic synthesis. In the presence of anhydrous 3-Methoxyphenylzinc bromide, 0.50 M in THF, it reacts with organic halides such as bromides and iodides to form aryl halides. This reaction is known as the Sandmeyer reaction. The reaction proceeds via a nucleophilic substitution mechanism in which the halide ion is replaced by the nucleophile.
Biochemical and Physiological Effects
3-MPB is not known to have any biochemical or physiological effects. It is not known to be toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-MPB in laboratory experiments is its high reactivity and selectivity. It is also highly soluble in 3-Methoxyphenylzinc bromide, 0.50 M in THF, which makes it easy to use and handle. The main limitation of using 3-MPB is its cost. It is relatively expensive compared to other reagents.

Future Directions

There are many potential future directions for the use of 3-MPB. It can be used as a catalyst in the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons. It can also be used in the synthesis of polymers, dyes, and pigments. Additionally, 3-MPB can be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, 3-MPB can be used in the synthesis of materials with novel properties, such as nanomaterials.

Synthesis Methods

The synthesis of 3-MPB is a two-step process. The first step involves the reaction of 3-methoxyphenyl bromide with zinc powder in the presence of anhydrous 3-Methoxyphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the product is a white solid. The second step is the purification of the product by recrystallization from this compound. This two-step process yields a pure product of 3-MPB.

properties

IUPAC Name

bromozinc(1+);methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGMKLYUOBVBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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